molecular formula C8H9ClOS B15090813 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone

Cat. No.: B15090813
M. Wt: 188.67 g/mol
InChI Key: CIKKRROVDBLZNN-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is an organic compound with the molecular formula C8H9ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 5-ethylthiophene-2-carboxylic acid, followed by a Friedel-Crafts acylation reaction with acetyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structural modifications and the biological context.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methylthiophen-3-yl)ethanone
  • 1-(4-Bromo-5-ethylthiophen-2-yl)ethanone
  • 1-(4-Chloro-5-propylthiophen-2-yl)ethanone

Uniqueness: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the chloro and ethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

1-(4-chloro-5-ethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H9ClOS/c1-3-7-6(9)4-8(11-7)5(2)10/h4H,3H2,1-2H3

InChI Key

CIKKRROVDBLZNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)C)Cl

Origin of Product

United States

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